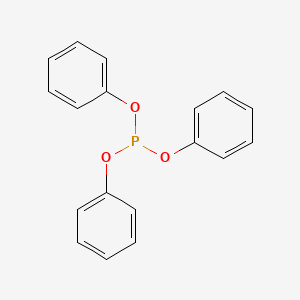
MLS000582311
概要
説明
SF-22 is a potent and brain-penetrant antagonist of the neuropeptide Y receptor (Y2R). It has an IC50 value of 750 nanomolar and plays a significant role in the research of neurological diseases . The compound is known for its ability to cross the blood-brain barrier, making it a valuable tool in studying central nervous system disorders .
科学的研究の応用
SF-22 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the neuropeptide Y receptor and its role in various chemical pathways.
Biology: Helps in understanding the biological functions of the neuropeptide Y receptor in different organisms.
Medicine: Plays a crucial role in the development of therapeutic agents for neurological disorders.
作用機序
Target of Action
MLS000582311, also known as SF-22, is a potent antagonist of the Neuropeptide Y receptor (Y2R) . The Y2 receptor is a G-protein coupled receptor that plays a significant role in various physiological processes, including feeding behavior, cognitive processes, emotion regulation, and circadian rhythms .
Mode of Action
SF-22 interacts with the Y2 receptor, inhibiting its function . This interaction results in changes in the receptor’s activity, leading to alterations in the downstream signaling pathways. Additionally, radioligand studies reveal that SF-22 also targets 5-HT 2B and 5-HT 6 serotonin receptors and dopamine transporter .
Biochemical Pathways
This pathway plays a crucial role in various physiological processes, including energy homeostasis, cardiovascular function, and neuroendocrine regulation .
Pharmacokinetics
It is known that sf-22 is a brain-penetrant compound , suggesting that it can cross the blood-brain barrier and exert its effects in the central nervous system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SF-22 involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically involve:
Formation of the Core Structure: This involves the reaction of biphenyl derivatives with sulfonyl chlorides under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of SF-22 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions are carried out in industrial reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
SF-22 undergoes various chemical reactions, including:
Oxidation: SF-22 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are used.
Substitution: Reagents like halides and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the core structure .
類似化合物との比較
Similar Compounds
Neuropeptide Y Receptor Antagonists: Compounds like BIIE0246 and JNJ-31020028 share similar antagonistic properties.
Serotonin Receptor Antagonists: Compounds such as SB-258719 and SB-399885 target similar serotonin receptors.
Uniqueness
SF-22 is unique due to its high brain-penetrant capability and its dual action on both neuropeptide Y receptors and serotonin receptors. This makes it a versatile tool in studying complex neurological pathways and developing multi-target therapeutic agents .
特性
IUPAC Name |
3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3S/c1-19-13-14-20(2)26(17-19)30-34(32,33)27-18-23(16-15-21(27)3)28(31)29-25-12-8-7-11-24(25)22-9-5-4-6-10-22/h4-18,30H,1-3H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWPVIRXNOWQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367060 | |
| Record name | 3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-phenylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824981-55-7 | |
| Record name | 3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-phenylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SF-22 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


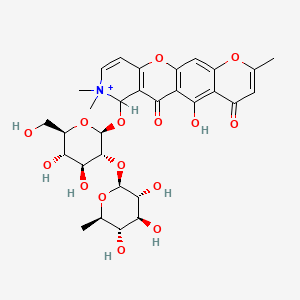
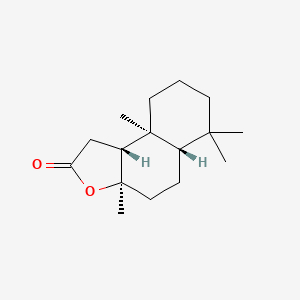

![3-oxo-3-[[(10E,12Z,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,14,18,22,26,30-hexamethyl-15-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-3-yl]oxy]propanoic acid](/img/structure/B1681567.png)
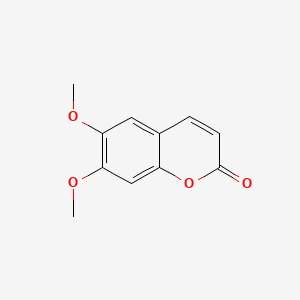

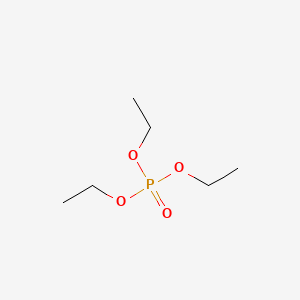

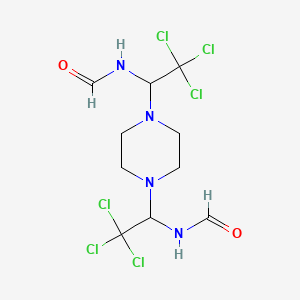



![[6-[17-(5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl)oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1681581.png)
